molecular formula C9H14N2O B1486735 6-Butyl-2-methylpyrimidin-4-ol CAS No. 90565-52-9

6-Butyl-2-methylpyrimidin-4-ol

Cat. No. B1486735
CAS RN: 90565-52-9
M. Wt: 166.22 g/mol
InChI Key: AXEMLUSLEZODLY-UHFFFAOYSA-N
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Description

6-Butyl-2-methylpyrimidin-4-ol is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is a pyrimidine derivative, which is a class of compounds that have been found to exhibit a range of pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using tools like MolView . The structure is determined by the arrangement of atoms and their bonds. The InChI code for this compound is 1S/C9H14N2O/c1-6-10-7 (9 (2,3)4)5-8 (12)11-6/h5H,1-4H3, (H,10,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be determined by various methods . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Synthesis and Structural Analysis

6-Butyl-2-methylpyrimidin-4-ol and its derivatives have been a focal point in the field of organic chemistry, particularly in the synthesis and structural analysis of crystalline organic compounds. Research has emphasized the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives and their structural confirmation through X-ray diffraction. These studies reveal various non-covalent interactions responsible for the structural stability of the compounds. Additionally, quantum chemical insights, including Frontier Molecular Orbital (FMO) analysis and Natural Bond Order (NBO) analysis, have been conducted to understand the stability, reactivity, and other properties of these compounds (Ali et al., 2021).

Interaction with Metal Ions

Investigations into the interaction of this compound derivatives with metal ions have been documented. Notably, studies have demonstrated that these pyrimidine bases form complexes with various metal salts, indicating the potential for applications in material science and coordination chemistry. The bonding nature, typically through the carbonyl group at the C(4) position, has been elucidated using infrared spectroscopy techniques (Dixon & Wells, 1986).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of this compound have shown significant potential. Research has highlighted the dimerization properties of these compounds via hydrogen bonding, providing insights into their applications in designing molecular architectures and understanding molecular interactions in solution and solid states (Beijer et al., 1998).

Computational Chemistry and Theoretical Studies

Computational chemistry has been pivotal in understanding the properties and behaviors of this compound derivatives. Studies involving density functional theory (DFT) and time-dependent DFT have been conducted to analyze the electronic properties, natural bond orbitals, and reactivity parameters of these compounds. These studies offer a deep understanding of the molecular structures and provide a theoretical basis for predicting the behavior of these molecules under different conditions (Ali et al., 2021).

Future Directions

While specific future directions for 6-Butyl-2-methylpyrimidin-4-ol were not found, research on pyrimidines is ongoing, with a focus on developing new derivatives with enhanced pharmacological activities .

properties

IUPAC Name

4-butyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-4-5-8-6-9(12)11-7(2)10-8/h6H,3-5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEMLUSLEZODLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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